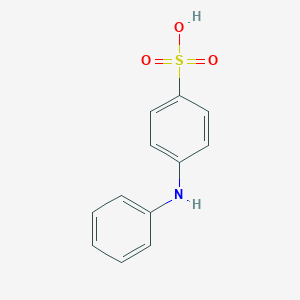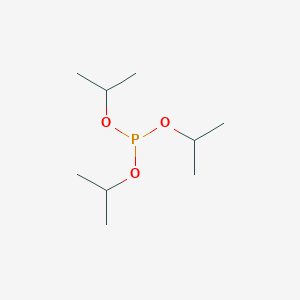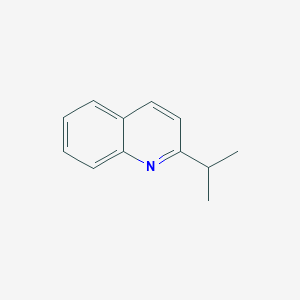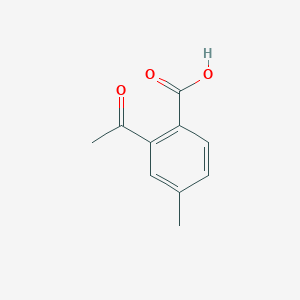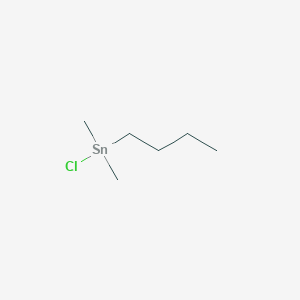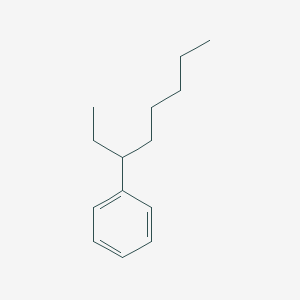
Octane, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octane, 3-phenyl-, also known as 1-phenyloctane, is a chemical compound that belongs to the family of organic compounds known as phenylalkanes. It is a colorless liquid with a sweet odor and is used in various scientific research applications.
Mécanisme D'action
The mechanism of action of Octane, 3-phenyl-, is not well understood. However, it is believed to interact with cellular membranes and alter their properties, leading to changes in cellular function.
Biochemical and Physiological Effects:
Octane, 3-phenyl-, has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro. It has also been shown to have analgesic effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Octane, 3-phenyl-, in lab experiments is its low toxicity, which makes it a safer alternative to other organic solvents. However, its low boiling point and high vapor pressure can make it difficult to handle and store. Additionally, its high cost may limit its use in some experiments.
Orientations Futures
There are several future directions for research on Octane, 3-phenyl-. One area of interest is its potential as a drug candidate for the treatment of inflammation and cancer. Another area of interest is its use as a model compound for studying the properties of phenylalkanes and other organic compounds. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
Octane, 3-phenyl-, can be synthesized through the Friedel-Crafts alkylation reaction between benzene and 1-bromooctane. The reaction is catalyzed by a Lewis acid, such as aluminum chloride, and yields Octane, 3-phenyl-ne as the product.
Applications De Recherche Scientifique
Octane, 3-phenyl-, is used in various scientific research applications, including as a reference standard in gas chromatography, as a solvent for organic synthesis, and as a model compound for studying the properties of phenylalkanes. It is also used in the development of new drugs and as a starting material for the synthesis of other organic compounds.
Propriétés
Numéro CAS |
18335-15-4 |
|---|---|
Formule moléculaire |
C14H22 |
Poids moléculaire |
190.32 g/mol |
Nom IUPAC |
octan-3-ylbenzene |
InChI |
InChI=1S/C14H22/c1-3-5-7-10-13(4-2)14-11-8-6-9-12-14/h6,8-9,11-13H,3-5,7,10H2,1-2H3 |
Clé InChI |
XEYWPMIXBVMRLE-UHFFFAOYSA-N |
SMILES |
CCCCCC(CC)C1=CC=CC=C1 |
SMILES canonique |
CCCCCC(CC)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



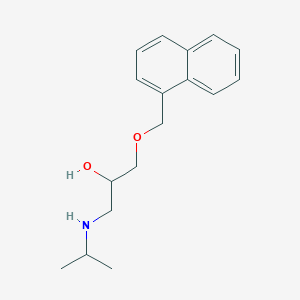


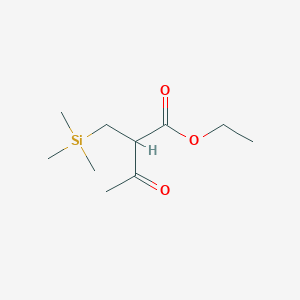
![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)
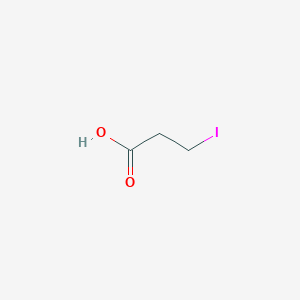
pyrimidin-2-one](/img/structure/B93888.png)
